1-(methoxymethyl)cyclopentane-1-carbaldehyde
Description
1-(Methoxymethyl)cyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent and an aldehyde (-CHO) group at the 1-position of the cyclopentane ring. The methoxymethyl group introduces steric and electronic effects, while the aldehyde enables nucleophilic additions and redox reactions. This dual functionality makes it valuable in organic synthesis and medicinal chemistry for constructing complex molecules .
Properties
CAS No. |
1935475-16-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(methoxymethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-10-7-8(6-9)4-2-3-5-8/h6H,2-5,7H2,1H3 |
InChI Key |
PTVMSZMCUAZURD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCCC1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with methoxymethylating agents and subsequent oxidation to introduce the aldehyde group. One common method involves the use of methoxymethyl chloride in the presence of a base to form the methoxymethyl group, followed by oxidation using reagents such as pyridinium chlorochromate (PCC) to introduce the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethyl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Methoxymethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various cyclopentane derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(methoxymethyl)cyclopentane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen. In reduction reactions, the aldehyde is converted to an alcohol through the gain of electrons and the addition of hydrogen. The methoxymethyl group can act as a leaving group in substitution reactions, allowing nucleophiles to replace it and form new bonds.
Comparison with Similar Compounds
Substituent Effects
- Methoxymethyl vs. Trimethylsilyl : The methoxymethyl group (-CH₂-O-CH₃) is electron-donating via the oxygen atom, enhancing aldehyde reactivity in nucleophilic additions. In contrast, the trimethylsilyl group (-Si(CH₃)₃) provides steric hindrance and stabilizes carbocation intermediates, making it useful in Friedel-Crafts alkylation .
- Methoxymethyl vs. Hydroxyethyl : The hydroxyethyl group (-CH₂-CH₂-OH) introduces hydrogen-bonding capability, improving solubility in aqueous systems. This is critical for biological activity but reduces stability under acidic conditions compared to methoxymethyl .
Ring Size and Steric Effects
- Cyclopentane vs. Cycloheptane : The smaller cyclopentane ring induces greater ring strain, increasing reactivity in ring-opening reactions. Cycloheptane derivatives (e.g., 1-(2-Chloroethyl)cycloheptane-1-carbaldehyde) exhibit reduced strain but higher conformational flexibility, affecting binding to biological targets .
Functional Group Variations
- Aldehyde vs. Carboxylic Acid: Replacing the aldehyde with a carboxylic acid (e.g., 1-[(Dimethylamino)methyl]cyclopentane-1-carboxylic acid) shifts reactivity toward acid-base reactions and esterification, limiting use in aldol condensations .
- Aldehyde vs. Alcohol: Reducing the aldehyde to an alcohol (e.g., 1-(Propan-2-yl)cyclopentane-1-methanol) eliminates electrophilic sites, rendering the compound inert to nucleophiles like Grignard reagents .
Unique Features of this compound
- Dual Reactivity : The aldehyde group participates in condensations (e.g., forming Schiff bases), while the methoxymethyl ether can undergo cleavage under acidic conditions to generate hydroxymethyl intermediates .
- Synergy in Drug Design : The methoxymethyl group’s balance of hydrophobicity and polarity enhances membrane permeability, making it a promising scaffold for CNS-targeting pharmaceuticals .
Biological Activity
1-(Methoxymethyl)cyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, featuring a methoxymethyl group attached to a cyclopentane ring with an aldehyde functional group. Its molecular formula is CHO, and it has a molecular weight of approximately 142.20 g/mol. This compound has garnered attention for its potential biological activities, including anticancer and antifungal properties, although research is still in its nascent stages.
Chemical Structure and Properties
The compound's structure allows it to participate in various chemical reactions, which can be pivotal in understanding its biological activity. The key functional groups present are:
- Aldehyde Group : Known for its reactivity and potential biological effects.
- Methoxymethyl Group : This group can influence the compound's interactions with biological molecules.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties similar to other aldehydes. Aldehydes have been associated with the induction of apoptosis in cancer cells, possibly through the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways. Further research is needed to elucidate the specific mechanisms by which this compound may exert its anticancer effects.
Antifungal Activity
The compound has also been reported to possess antifungal properties. Similar compounds have shown efficacy against various fungal strains, potentially through disruption of fungal cell membranes or interference with metabolic pathways. Detailed studies on the spectrum of antifungal activity of this compound are warranted.
The biological activity of this compound is likely mediated through several mechanisms:
- Nucleophilic Addition Reactions : The aldehyde group can undergo nucleophilic addition, forming intermediates that may interact with biomolecules.
- Oxidative Stress Induction : The potential generation of ROS could lead to cellular stress responses, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
